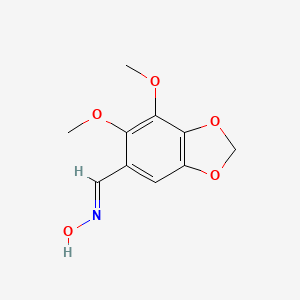![molecular formula C22H14FIN2O3 B11482827 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide](/img/structure/B11482827.png)
5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide group, a fluorophenyl group, and an iodinated benzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide typically involves multiple steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Introduction of the Fluorophenyl Group: The phthalimide is then reacted with 4-fluoroaniline under appropriate conditions to introduce the fluorophenyl group.
Iodination of Benzamide: The final step involves the iodination of the benzamide moiety, which can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated benzamide moiety.
Reduction: Reduction reactions can target the phthalimide group, converting it to a more reduced form.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzamide derivatives, while reduction can produce reduced phthalimide compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its structure suggests it may have applications in drug development, particularly for targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The phthalimide group can bind to proteins and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the iodinated benzamide moiety can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
- 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
- 3-Ethyl 5-Methyl (4RS)-4-(2-Chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
What sets 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide apart from similar compounds is its combination of a phthalimide group, a fluorophenyl group, and an iodinated benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H14FIN2O3 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C22H14FIN2O3/c23-14-6-8-15(9-7-14)25-20(27)18-11-13(5-10-19(18)24)12-26-21(28)16-3-1-2-4-17(16)22(26)29/h1-11H,12H2,(H,25,27) |
InChI Key |
URWQUDCBBQRXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)I)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3,4-dimethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11482745.png)
![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11482753.png)

![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B11482768.png)
![2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B11482775.png)
![3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole](/img/structure/B11482778.png)
![N-[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide](/img/structure/B11482783.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11482791.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11482793.png)
![13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482797.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11482811.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylsulfonyl)benzamide](/img/structure/B11482816.png)
![2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11482818.png)
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11482822.png)
